

Spectroscopic Blueprint of 1-Octyl-2-thiourea: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 1-Octyl-2-thiourea

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This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of **1-octyl-2-thiourea**, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The information presented herein is synthesized from established spectroscopic principles and data from closely related N-alkylthiourea derivatives, providing a robust framework for the identification and characterization of this compound.

Introduction: The Significance of 1-Octyl-2-thiourea

Thiourea and its derivatives are a class of compounds with a broad spectrum of biological activities and applications in chemical synthesis. The incorporation of an octyl group introduces lipophilicity, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Accurate spectroscopic characterization is the cornerstone of any scientific investigation, ensuring the identity, purity, and structural integrity of the compound under study. This guide provides the essential spectroscopic data to confidently work with **1-octyl-2-thiourea**.

Molecular Structure and Key Spectroscopic Features

The structure of **1-octyl-2-thiourea**, with its combination of a flexible alkyl chain and a polar thiourea moiety, gives rise to a distinct spectroscopic signature. Understanding the correlation

between the molecular structure and its spectral features is paramount for accurate interpretation.

Caption: Molecular structure of **1-Octyl-2-thiourea**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Below are the predicted ^1H and ^{13}C NMR spectral data for **1-octyl-2-thiourea**, based on established chemical shift ranges for N-alkylthioureas.[\[1\]](#)

^1H NMR Spectroscopy

The proton NMR spectrum of **1-octyl-2-thiourea** is characterized by signals corresponding to the protons of the octyl chain and the N-H protons of the thiourea group. The chemical shifts are influenced by the electron-withdrawing nature of the thiocarbonyl group.

Table 1: Predicted ^1H NMR Spectral Data for **1-Octyl-2-thiourea**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5 - 8.5	br s	1H	N-H (amide)
~6.0 - 7.0	br s	2H	NH ₂ (thioamide)
~3.4 - 3.6	t	2H	-N-CH ₂ -CH ₂ -
~1.5 - 1.7	m	2H	-N-CH ₂ -CH ₂ -
1.20 - 1.40	m	10H	-(CH ₂) ₅ -CH ₃
0.89 - 0.92	t	3H	-CH ₂ -CH ₃

Note: Chemical shifts are referenced to TMS (δ 0.00 ppm). The broadness of the N-H signals is due to quadrupole broadening and potential hydrogen exchange.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule. The most downfield signal is characteristic of the thiocarbonyl carbon.

Table 2: Predicted ^{13}C NMR Spectral Data for **1-Octyl-2-thiourea**

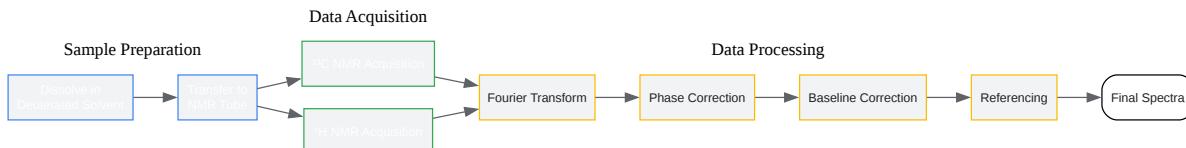
Chemical Shift (δ , ppm)	Assignment
~180 - 185	C=S
~45 - 50	-N-CH ₂ -
~31.8	-N-CH ₂ -CH ₂ -
~29.2	-(CH ₂) _n -
~26.9	-(CH ₂) _n -
~22.6	-CH ₂ -CH ₃
~14.1	-CH ₂ -CH ₃

Experimental Protocol: NMR Data Acquisition

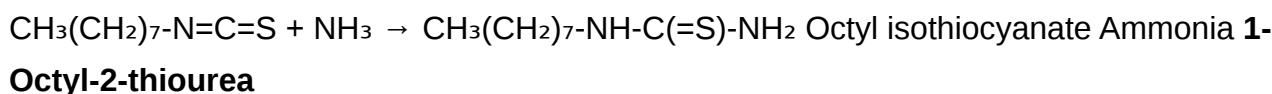
To obtain high-quality NMR spectra of **1-octyl-2-thiourea**, the following protocol is recommended:

- Sample Preparation: Dissolve 5-10 mg of purified **1-octyl-2-thiourea** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. The choice of solvent is critical, and DMSO-d_6 is often preferred for thiourea derivatives to ensure the observation of exchangeable N-H protons.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher for better signal dispersion.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Due to the lower natural abundance of ^{13}C and its longer relaxation times, a greater number of scans will be required (typically 1024 or more).
 - A relaxation delay of 2-5 seconds is recommended.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).



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Caption: General workflow for the synthesis and characterization of **1-octyl-2-thiourea**.

Conclusion

This technical guide provides a foundational spectroscopic dataset and reliable experimental protocols for **1-octyl-2-thiourea**. By leveraging predicted NMR and IR data derived from analogous compounds and established principles, researchers can confidently identify and

characterize this molecule. The detailed methodologies for data acquisition and synthesis are designed to ensure scientific integrity and reproducibility in the laboratory. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel thiourea derivatives.

References

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Sources

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